4-Bromo-3-methoxybenzene-1-carboximidamide
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Overview
Description
4-Bromo-3-methoxybenzene-1-carboximidamide is an organic compound with the molecular formula C8H9BrN2O It is a derivative of benzene, featuring a bromine atom, a methoxy group, and a carboximidamide group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-methoxybenzene-1-carboximidamide typically involves electrophilic aromatic substitution reactionsThe reaction conditions often require a brominating agent such as bromine or N-bromosuccinimide (NBS) and a suitable solvent like acetic acid or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-methoxybenzene-1-carboximidamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation may produce a carboxylic acid derivative.
Scientific Research Applications
4-Bromo-3-methoxybenzene-1-carboximidamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-3-methoxybenzene-1-carboximidamide involves its interaction with specific molecular targets. The bromine and methoxy groups influence its reactivity and binding affinity to various enzymes and receptors. The carboximidamide group can form hydrogen bonds and electrostatic interactions, contributing to its biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Bromoanisole: Similar in structure but lacks the carboximidamide group.
4-Bromo-3-methylbenzene-1-carboximidamide: Similar but with a methyl group instead of a methoxy group.
Uniqueness
4-Bromo-3-methoxybenzene-1-carboximidamide is unique due to the presence of both the bromine and methoxy groups, which confer distinct chemical properties and reactivity. The carboximidamide group further enhances its potential for forming hydrogen bonds and interacting with biological targets, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C8H9BrN2O |
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Molecular Weight |
229.07 g/mol |
IUPAC Name |
4-bromo-3-methoxybenzenecarboximidamide |
InChI |
InChI=1S/C8H9BrN2O/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4H,1H3,(H3,10,11) |
InChI Key |
YFWLUHOVVNBUED-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=N)N)Br |
Origin of Product |
United States |
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